molecular formula C8H9BrN2O4 B8094713 Glycine p-nitrophenyl ester hydrobromide

Glycine p-nitrophenyl ester hydrobromide

Cat. No. B8094713
M. Wt: 277.07 g/mol
InChI Key: JERUTMRCCUPUKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glycine p-nitrophenyl ester hydrobromide is a useful research compound. Its molecular formula is C8H9BrN2O4 and its molecular weight is 277.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality Glycine p-nitrophenyl ester hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Glycine p-nitrophenyl ester hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Catalysis of Hydrolysis Reactions : Glycine p-nitrophenyl ester hydrobromide has been studied in the context of catalyzing hydrolysis reactions. For instance, the hydrolysis of 4-nitrophenyl glycine ester was found to be significantly promoted by cobalt(III) tetraammine complex, indicating its potential use in studying catalytic mechanisms (Phulambrikar & Chatterjee, 2002).

  • Model for Hydrolytic Enzymes : Glycine and its derivatives, including Glycine p-nitrophenyl ester hydrobromide, have been proposed as models for studying the hydrolytic enzymes. Zinc complexes of glycine were studied for their catalytic activity in the hydrolysis of 4-nitrophenyl phosphate, reflecting the enzyme-like properties of these complexes (Viladkar, Kamaluddin, & Nath, 1993).

  • Study of Transglutaminase Mechanism : Research into the mechanism of transglutaminase, an enzyme, has utilized Glycine p-nitrophenyl ester hydrobromide. The study investigated the enzyme's substrate binding and catalysis, providing insights into the stereochemical aspects of substrate interaction (Chung, Shrager, & Folk, 1970).

  • Photolysis in Neurotransmitter Research : Glycine esters, including Glycine p-nitrophenyl ester hydrobromide, have been used in synthesizing photosensitive blocking groups for neurotransmitters. These compounds play a crucial role in studying the kinetics of neurotransmitter receptors in the central nervous system (Ramesh, Wieboldt, Niu, Carpenter, & Hess, 1993).

  • Enzyme Assays : Glycine p-nitrophenyl ester hydrobromide has been used in esterolytic assays, particularly in studying the activity of enzymes like bromelains from pineapple stem (Silverstein, 1974).

  • Investigation of Inhibitory Effects : The compound has been involved in studies examining the inhibitory effects on hydrolysis reactions of aromatic esters. Such studies are important for understanding chemical interactions and reaction kinetics (Miyake & Fujimoto, 1994).

  • Synthesis of Polypeptides : Glycine p-nitrophenyl ester hydrobromide has been used in the synthesis of sequential polypeptides, which are important for understanding protein structure and function (Fairweather & Jones, 1973).

  • Peptide Synthesis : The compound plays a role in the synthesis of peptides, demonstrating its importance in organic chemistry and molecular biology (Mukaiyama, Morito, & Watanabe, 1979).

properties

IUPAC Name

(4-nitrophenyl) 2-aminoacetate;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4.BrH/c9-5-8(11)14-7-3-1-6(2-4-7)10(12)13;/h1-4H,5,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JERUTMRCCUPUKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CN.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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